molecular formula C9H16O3 B2898938 (2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one CAS No. 2567489-76-1

(2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one

Cat. No. B2898938
CAS RN: 2567489-76-1
M. Wt: 172.224
InChI Key: CMEJEUYAURRNRN-YUMQZZPRSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the compound is stable or reactive .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, and reactivity. Techniques such as spectroscopy and chromatography are often used .

Mechanism of Action

The mechanism of action is typically used to describe how a drug interacts with its target in the body. It involves understanding the biochemical interactions that result in a pharmacological effect .

Safety and Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes studying the compound’s toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to fully understand the compound’s properties, potential uses, and effects on human health and the environment .

properties

IUPAC Name

(2R,3S)-2-methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2,3)12-7-5-6(10)8(7)11-4/h7-8H,5H2,1-4H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEJEUYAURRNRN-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(=O)C1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@H]1CC(=O)[C@@H]1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one

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